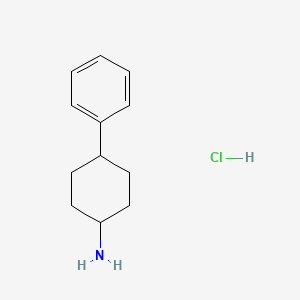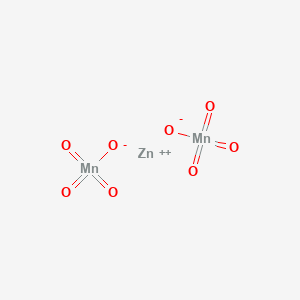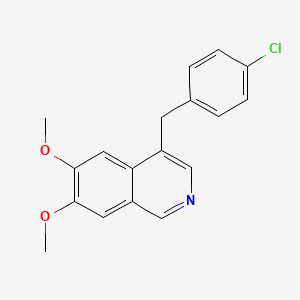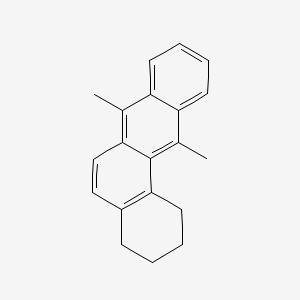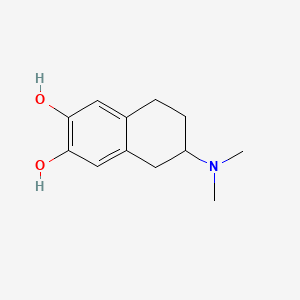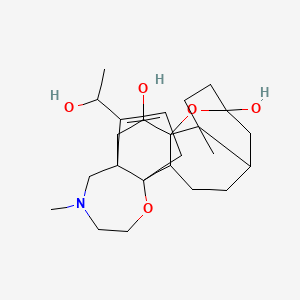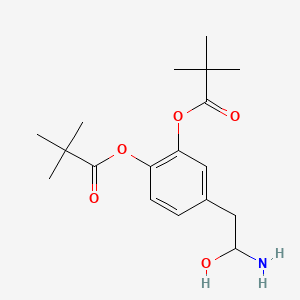
Norepinephrine dipivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norepinephrine dipivalate is a derivative of norepinephrine, a crucial neurotransmitter and hormone involved in various physiological processes. This compound is synthesized to enhance the stability and bioavailability of norepinephrine for therapeutic applications. This compound is particularly significant in the field of medicine due to its role in treating conditions related to the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norepinephrine dipivalate typically involves the esterification of norepinephrine with pivalic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Norepinephrine dipivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to its parent amine.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of norepinephrine, such as its quinones, reduced amines, and substituted esters.
Scientific Research Applications
Norepinephrine dipivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in neurotransmission and its effects on cellular processes.
Medicine: Utilized in the development of drugs for treating cardiovascular diseases and neurological disorders.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Norepinephrine dipivalate exerts its effects by acting on adrenergic receptors in the body. It primarily targets alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate. The compound’s ester groups enhance its stability and prolong its action by preventing rapid degradation.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: The parent compound, which is less stable and has a shorter duration of action.
Epinephrine: Another closely related compound with similar physiological effects but different receptor affinities.
Dopamine: A precursor to norepinephrine with distinct roles in the central nervous system.
Uniqueness
Norepinephrine dipivalate is unique due to its enhanced stability and prolonged action compared to norepinephrine. This makes it more suitable for therapeutic applications where sustained effects are desired.
Properties
CAS No. |
65114-84-3 |
|---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(2-amino-2-hydroxyethyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)15(21)23-12-8-7-11(10-14(19)20)9-13(12)24-16(22)18(4,5)6/h7-9,14,20H,10,19H2,1-6H3 |
InChI Key |
GSQJCLIGZYUVOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C |
Synonyms |
dipivaloylnorepinephrine dipivaloylnorepinephrine, (R)-isomer dipivalylnorepinephrine noradrenaline dipivalate norepinephrine dipivalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


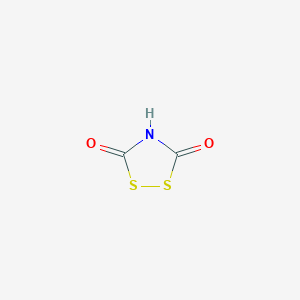
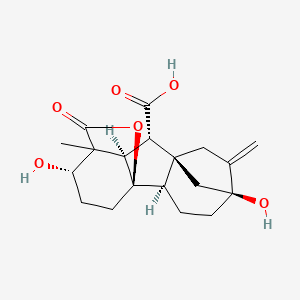
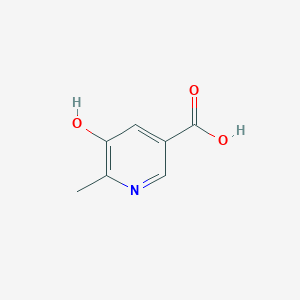
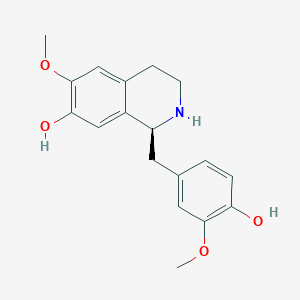
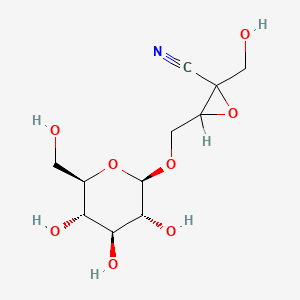
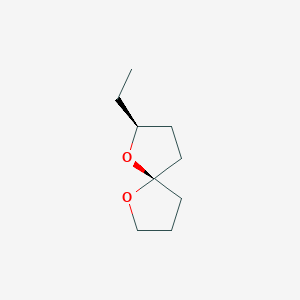
![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
